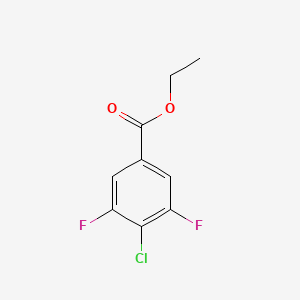
2-Allyl-5-methoxy-1,3-dimethylbenzene
Overview
Description
2-Allyl-5-methoxy-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic ethers It features a benzene ring substituted with an allyl group, a methoxy group, and two methyl groups
Synthetic Routes and Reaction Conditions:
-
Alkylation of 5-methoxy-1,3-dimethylbenzene:
Starting Material: 5-methoxy-1,3-dimethylbenzene.
Reagents: Allyl bromide, a base such as potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.
-
Friedel-Crafts Alkylation:
Reagents: Allyl chloride, aluminum chloride (AlCl₃) as a catalyst.
Conditions: The reaction is conducted under anhydrous conditions, often in a solvent like dichloromethane, at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Reactions are usually carried out in acidic or neutral aqueous solutions.
Products: Oxidation of the allyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Conditions: Reactions are conducted under atmospheric or elevated pressures of hydrogen.
Products: Reduction of the allyl group results in the formation of 2-propyl-5-methoxy-1,3-dimethylbenzene.
-
Substitution:
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Conditions: Reactions are performed in solvents like chloroform or ethanol.
Products: Halogenation or nucleophilic substitution at the allyl group or aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Halogenating Agents: Bromine, chlorine.
Scientific Research Applications
2-Allyl-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various functionalized aromatic compounds.
-
Material Science:
- Utilized in the development of novel polymers and resins with specific properties.
- Investigated for its potential use in the fabrication of organic electronic materials.
-
Biological Studies:
- Explored for its biological activity, including potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules.
-
Medicinal Chemistry:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Examined for its pharmacological effects and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-allyl-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the allyl and methoxy groups.
Pathways: Modulation of biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
-
2-Allyl-5-methoxy-1,4-dimethylbenzene:
- Similar structure but with a different substitution pattern on the benzene ring.
- Exhibits different reactivity and physical properties.
-
2-Allyl-4-methoxy-1,3-dimethylbenzene:
- Another isomer with the methoxy group in a different position.
- Shows distinct chemical behavior and applications.
Uniqueness:
- The specific arrangement of the allyl, methoxy, and methyl groups in 2-allyl-5-methoxy-1,3-dimethylbenzene imparts unique reactivity and properties.
- Its particular substitution pattern makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
5-methoxy-1,3-dimethyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-12-9(2)7-11(13-4)8-10(12)3/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPDEHVSPPZWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002148.png)
![Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester](/img/structure/B8002167.png)








